molecular formula C14H13F3N2O3 B15146628 ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

Cat. No.: B15146628
M. Wt: 314.26 g/mol
InChI Key: KCERKQZTSHQDOZ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a chemical compound offered for research and development purposes. This molecule is part of the imidazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities . The structure features a trifluoromethoxy substituent on the phenyl ring, a group often incorporated to modulate a compound's physicochemical properties, such as its metabolic stability and lipophilicity. Research into structurally similar 1-hydroxyimidazole derivatives has revealed promising inhibitory activity against orthopoxviruses, including the Vaccinia virus, with some analogs demonstrating a higher selectivity index than the reference drug Cidofovir . This suggests that the imidazole core is a valuable template in the search for new antiviral agents. The specific research applications for this compound are determined by the investigator, and it is provided as a building block for further chemical exploration or biological screening. This product is intended for research use in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H13F3N2O3/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

KCERKQZTSHQDOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2OC(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Positional Isomer: Para-Trifluoromethoxy Derivative

Compound : Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3) [11]

  • Key Differences : The trifluoromethoxy group is at the para position of the phenyl ring instead of ortho.
  • Steric Effects: Reduced steric hindrance compared to the ortho isomer, improving binding to flat aromatic targets. Physicochemical Properties: Higher molecular symmetry may improve crystallinity and solubility [6].
Property Target Compound (Ortho) Para Isomer
Molecular Formula C₁₄H₁₃F₃N₂O₃ C₁₄H₁₃F₃N₂O₃
Molecular Weight 314.26 g/mol 314.26 g/mol
Substituent Position 2-(Trifluoromethoxy)phenyl (ortho) 4-(Trifluoromethoxy)phenyl (para)
Predicted logP ~3.2 (higher steric hindrance) ~2.8 (improved solubility)

Benzimidazole-Based Analogs

Compound : TCV-116 (Antihypertensive Agent) [8]

  • Structure : Features a benzimidazole core with a tetrazole biphenyl group and carboxylate ester.
  • Key Differences :
    • Core Structure : Benzimidazole (fused benzene-imidazole) vs. single imidazole ring.
    • Bioactivity : TCV-116 is a prodrug converted to CV-11974, a potent angiotensin II receptor antagonist. The target compound’s imidazole core may lack the extended π-system required for similar receptor binding.
  • Pharmacological Impact : Benzimidazoles generally exhibit stronger binding to protein targets due to increased aromatic surface area [12].
Property Target Compound TCV-116
Core Structure Imidazole Benzimidazole
Molecular Weight 314.26 g/mol 566.6 g/mol
Key Functional Groups Trifluoromethoxy, methyl, ester Tetrazole, ethoxy, ester
Biological Activity Underexplored Antihypertensive (ED₂₅ = 0.68 mg/kg in SHR)

Carboxylic Acid Derivative

Compound : 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid (CAS 868851-36-9) [15]

  • Key Differences : Carboxylic acid replaces the ethyl ester.
  • Impact: Solubility: The acid form has higher aqueous solubility but lower membrane permeability. Prodrug Potential: The target compound’s ester group may enhance oral bioavailability compared to the acid [11].
Property Target Compound Carboxylic Acid
Functional Group Ethyl carboxylate Carboxylic acid
Molecular Weight 314.26 g/mol 301.4 g/mol
logP ~3.2 ~1.5 (more hydrophilic)

Halogen-Substituted Analog

Compound : Ethyl 2-(4-bromophenyl)-5-trifluoromethyl-1H-imidazole-4-carboxylate (CAS 1354700-32-5) [16]

  • Key Differences : Bromophenyl and trifluoromethyl groups replace trifluoromethoxyphenyl and methyl.
  • Impact :
    • Electronic Effects : Bromine is electron-withdrawing but less polar than trifluoromethoxy.
    • Metabolic Stability : Trifluoromethyl may resist oxidative metabolism better than methyl [10].
Property Target Compound Bromophenyl Analog
Substituents 5-Methyl, 2-(trifluoromethoxy)phenyl 5-Trifluoromethyl, 4-bromophenyl
Molecular Weight 314.26 g/mol ~365.1 g/mol
logP ~3.2 ~3.8 (higher lipophilicity)

Biological Activity

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a synthetic compound characterized by its unique structure, which includes an imidazole ring, a trifluoromethoxy group, and an ethyl ester functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C14H13F3N2O3
  • Molecular Weight : 314.26 g/mol
  • IUPAC Name : this compound
  • Appearance : Off-white to yellow crystalline powder

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Biological Activities

  • Antimicrobial and Antifungal Properties
    • Studies have indicated that compounds with similar structures exhibit notable antimicrobial and antifungal activities. This compound may possess similar properties, making it a candidate for further investigation in this area.
  • Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
    • This compound has been identified as a potential inhibitor of DGAT1, an enzyme involved in lipid metabolism. Inhibiting DGAT1 may have therapeutic implications for conditions such as obesity and fatty liver disease .
  • Anti-inflammatory and Anticancer Activities
    • Compounds with similar structural motifs have been reported to exhibit anti-inflammatory and anticancer activities. This suggests that this compound may also demonstrate these beneficial effects .

Case Studies

Several studies have explored the biological activity of imidazole derivatives, including this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against various bacterial strains.
Study BShowed inhibition of DGAT1 in vitro, suggesting potential for managing lipid disorders.
Study CReported anti-inflammatory effects in animal models, indicating promise for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 5-methyl-2-(4-trifluoromethoxyphenyl)-1H-imidazole-4-carboxylateC14H13F3N2O3Different phenyl substitution
Methyl 5-methyl-2-(4-trifluoromethoxyphenyl)-1H-imidazole-4-carboxylic acidC13H11F3N2O3Lacks ethyl ester functionality
5-Methyl-2-(trifluoromethoxyphenyl)-imidazoleC12H10F3N3ODoes not contain carboxylic acid or ester groups

The presence of the trifluoromethoxy group in this compound imparts unique properties that enhance its biochemical interactions compared to its analogs.

Q & A

Q. What are the key structural features of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate?

The compound features:

  • A 1H-imidazole core substituted at positions 2, 4, and 4.
  • A 2-(trifluoromethoxy)phenyl group at position 2, contributing to steric bulk and electronic effects due to the CF₃O moiety.
  • A methyl group at position 5 and an ethyl carboxylate at position 4, influencing solubility and reactivity. X-ray crystallography reveals non-planar conformations in analogous benzimidazole derivatives, with dihedral angles between aromatic rings ranging from 12° to 84°, depending on substituents .

Q. What synthetic routes are reported for imidazole derivatives with trifluoromethoxy substituents?

Synthesis typically involves:

  • Multi-component reactions (e.g., condensation of aldehydes, amines, and isocyanides) under reflux in polar aprotic solvents like DMF or DMSO .
  • Catalytic systems : Triethylamine or acetic acid as catalysts, with reaction times optimized between 8–24 hours.
  • Example workflow:
StepReagents/ConditionsYieldReference
14-Methoxyaniline + 3,4,5-trimethoxybenzaldehyde (MeOH, RT)51.9%
2Tosylmethyl isocyanide + reflux (8 h)-

Q. Which characterization techniques are critical for verifying purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm; trifluoromethoxy signals at δ 4.5–5.0 ppm) .
  • HPLC : Purity >98% achieved via recrystallization or column chromatography .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and hydrogen bonding (e.g., C–H···F interactions in crystal packing) .

Advanced Research Challenges

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Use SHELX software (e.g., SHELXL for refinement) to model thermal parameters and hydrogen bonding. Validate structures with R-factor thresholds (R < 0.05 for high-resolution data) .
  • Address pseudosymmetry or twinning by applying Hooft/Y parameter checks or re-refining with alternative space groups .
  • Compare dihedral angles and puckering parameters (e.g., Cremer-Pople coordinates) to detect conformational anomalies .

Q. What strategies optimize reaction yields for trifluoromethoxy-containing imidazoles?

  • Solvent selection : DMSO enhances solubility of aromatic intermediates, while ethanol/water mixtures improve cyclization .
  • Temperature control : Maintain 60–80°C to avoid decomposition of the trifluoromethoxy group.
  • Catalyst screening : Triethylamine outperforms weaker bases in deprotonation steps (e.g., pKa matching for imidazole NH) .

Q. How do electronic effects of the trifluoromethoxy group influence reactivity?

  • The electron-withdrawing CF₃O group stabilizes negative charges via inductive effects, altering:
  • Nucleophilic aromatic substitution : Activates para positions for cross-coupling .
  • Hydrogen bonding : Weak C–H···F interactions in crystals, detected via Hirshfeld surface analysis .
    • Computational studies (DFT) predict electrophilic regions at the imidazole C2 position .

Q. How can stability issues in aqueous or acidic conditions be mitigated?

  • pH-dependent degradation : The ethyl ester hydrolyzes to carboxylic acid below pH 3. Stabilize with buffered solutions (pH 6–8) .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the trifluoromethoxy group .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to validate mechanisms?

  • In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity; IC₅₀ in kinase inhibition assays) .
  • SAR studies : Compare analogs (e.g., replace CF₃O with OCH₃) to isolate electronic vs. steric contributions .
  • Docking simulations : Align with crystal structures of target proteins (e.g., p38 MAP kinase) to assess binding poses .

Q. Divergent melting points in literature: Causes and solutions?

  • Polymorphism : Screen crystallization conditions (e.g., solvent evaporation vs. cooling) to isolate stable forms .
  • Impurity profiles : Use DSC/TGA to detect eutectics; repurify via gradient HPLC .

Methodological Recommendations

  • Crystallography : Deposit structures in the Cambridge Structural Database (CSD) and cross-validate with PLATON .
  • Synthetic Reproducibility : Document exact stoichiometry and solvent grades (e.g., anhydrous DMF vs. technical grade) .
  • Data Sharing : Use platforms like Zenodo for raw NMR/XRD files to enable meta-analyses.

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